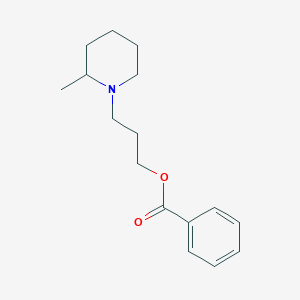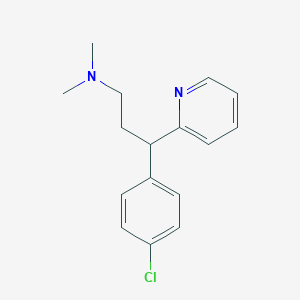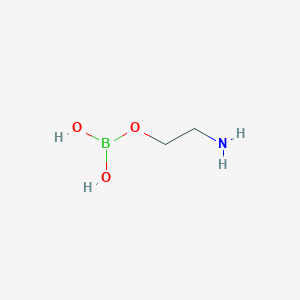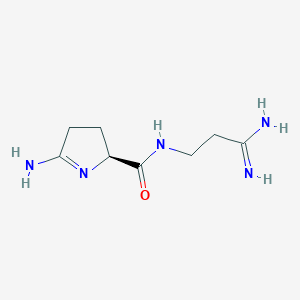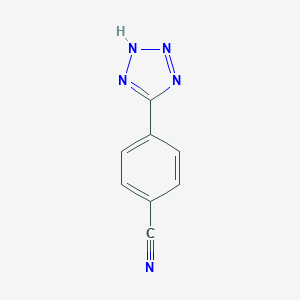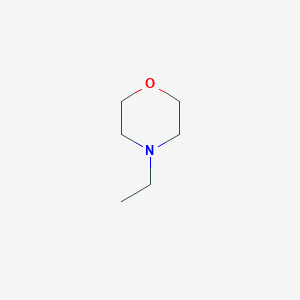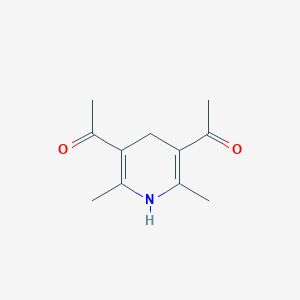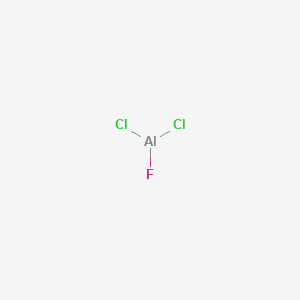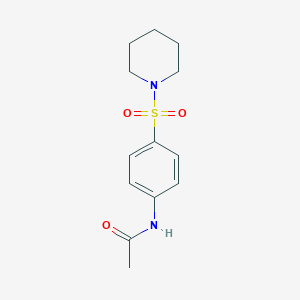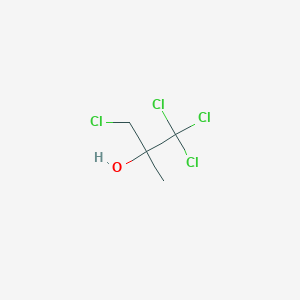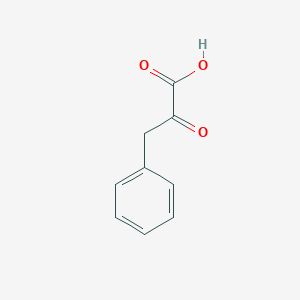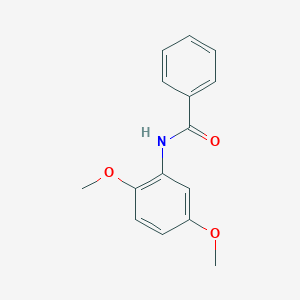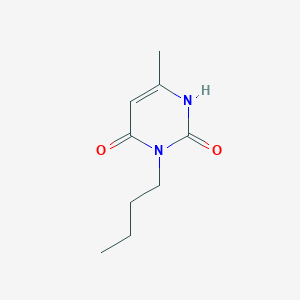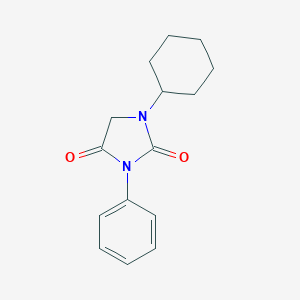
Hydantoin, 1-cyclohexyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydantoin, 1-cyclohexyl-3-phenyl-, also known as phenytoin, is a widely used antiepileptic drug that was first synthesized in 1908. It is a member of the hydantoin family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Phenytoin is an important drug in the treatment of epilepsy and other neurological disorders, and it has been the subject of extensive scientific research.
Wirkmechanismus
The exact mechanism of action of Hydantoin, 1-cyclohexyl-3-phenyl- is not fully understood, but it is thought to involve the modulation of voltage-gated sodium channels in the brain. By binding to these channels, Hydantoin, 1-cyclohexyl-3-phenyl- can reduce the influx of sodium ions into neurons, which can help to prevent the spread of abnormal electrical activity that can lead to seizures.
Biochemische Und Physiologische Effekte
Phenytoin has a number of biochemical and physiological effects in the body. It can alter the metabolism of other drugs, leading to potential drug interactions. It can also cause changes in liver function and blood cell counts. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- can affect the levels of various neurotransmitters in the brain, which can have an impact on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
Phenytoin has several advantages as a research tool. It is a well-established drug with a known mechanism of action, which makes it useful for studying the effects of sodium channel modulation in the brain. However, there are also limitations to its use, including potential drug interactions and side effects that can complicate experimental results.
Zukünftige Richtungen
There are many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-. One area of interest is the development of new drugs that target the same sodium channels as Hydantoin, 1-cyclohexyl-3-phenyl- but with fewer side effects. Another area of research is the investigation of Hydantoin, 1-cyclohexyl-3-phenyl-'s effects on other neurotransmitter systems in the brain, which could have implications for the treatment of psychiatric disorders. Finally, there is ongoing research into the genetic factors that influence the response to Hydantoin, 1-cyclohexyl-3-phenyl- and other antiepileptic drugs, which could lead to personalized treatment approaches for epilepsy and other neurological disorders.
In conclusion, hydantoin, 1-cyclohexyl-3-phenyl- or Hydantoin, 1-cyclohexyl-3-phenyl-, is a widely used antiepileptic drug that has been the subject of extensive scientific research. Its mechanism of action involves the modulation of voltage-gated sodium channels in the brain, and it has a number of biochemical and physiological effects in the body. While there are limitations to its use in lab experiments, there are also many potential future directions for research on Hydantoin, 1-cyclohexyl-3-phenyl-, including the development of new drugs and personalized treatment approaches for neurological disorders.
Synthesemethoden
Phenytoin can be synthesized by the condensation of benzil and urea in the presence of sodium ethoxide. The resulting product is then cyclized to form the hydantoin ring. This synthesis method has been used for many years and has been well-established.
Wissenschaftliche Forschungsanwendungen
Phenytoin has been extensively studied for its therapeutic effects in the treatment of epilepsy and other neurological disorders. It has been shown to be effective in controlling seizures and reducing the frequency and severity of epileptic episodes. In addition, Hydantoin, 1-cyclohexyl-3-phenyl- has been investigated for its potential use in the treatment of neuropathic pain, bipolar disorder, and other psychiatric conditions.
Eigenschaften
CAS-Nummer |
14395-03-0 |
|---|---|
Produktname |
Hydantoin, 1-cyclohexyl-3-phenyl- |
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-11-16(12-7-3-1-4-8-12)15(19)17(14)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
InChI-Schlüssel |
FOHDSCCOYUATRP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC(CC1)N2CC(=O)N(C2=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
14395-03-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



